3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our compound is a complex heterocyclic structure, combining elements from various chemical families. Let’s dissect its name:
- The core structure is a benzoxadiazocine , which contains a benzene ring fused to an oxadiazole ring.
- The substituents include a 4-chlorophenyl group and a 2,4-dimethylphenyl group.
- The carboxamide functional group is attached to the nitrogen atom.
Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of an ethynylbenzene derivative with a suitable nucleophile. For example, the reaction of 1a (ethynylbenzene) with 2 (a nucleophile) yields our target compound. The reaction proceeds in DMSO (dimethyl sulfoxide) with a base (e.g., t-BuOK ) as a catalyst. The reaction conditions are as follows:
- Mix 1a, 2, and t-BuOK in DMSO.
- Stir at room temperature for 5 minutes.
- Heat the mixture to 100°C for 2 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Purify the crude product by column chromatography .
Industrial Production: While industrial-scale synthesis details are scarce, the compound’s complexity suggests that it may not be produced on a large scale due to safety concerns associated with DMSO and strong bases.
Chemical Reactions Analysis
Our compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would involve modifications of the benzoxadiazocine core.
Scientific Research Applications
Chemistry:
- As a novel heterocycle, researchers explore its reactivity and potential applications in materials science.
- Investigate its interactions with biological targets (e.g., enzymes, receptors).
- Assess its potential as a drug candidate (e.g., antitumor, antimicrobial).
- Evaluate its use in organic synthesis or as a building block for more complex molecules.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or modulating cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related benzoxadiazocines or heterocycles to highlight its uniqueness.
Properties
Molecular Formula |
C26H24ClN3O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-15-8-13-20(16(2)14-15)28-24(31)22-23-19-6-4-5-7-21(19)32-26(22,3)30(25(33)29-23)18-11-9-17(27)10-12-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33) |
InChI Key |
ABQJQXWOJCFPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(N(C(=S)N3)C5=CC=C(C=C5)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.